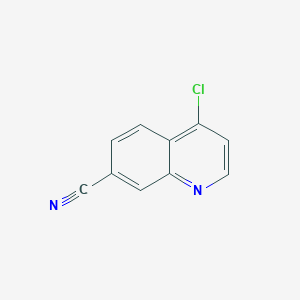

4-Chloroquinoline-7-carbonitrile

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloroquinoline-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClN2/c11-9-3-4-13-10-5-7(6-12)1-2-8(9)10/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFCSRTCOMSRFOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50622074 | |

| Record name | 4-Chloroquinoline-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181950-55-0 | |

| Record name | 4-Chloro-7-quinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181950-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloroquinoline-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Diverse Biological Activities of 4-Chloroquinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-chloroquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities. From the revolutionary antimalarial drug chloroquine to promising new anticancer and antimicrobial agents, derivatives of 4-chloroquinoline continue to be a fertile ground for drug discovery and development. This technical guide provides an in-depth overview of the multifaceted biological activities of these compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.

Anticancer Activity: A Promising Frontier

Recent research has highlighted the significant potential of 4-chloroquinoline derivatives as anticancer agents. These compounds have demonstrated cytotoxic effects against a variety of human cancer cell lines, including lung, breast, colon, and cervical cancer.[1][2][3] The anticancer activity is often attributed to their ability to induce apoptosis, inhibit cell proliferation, and interfere with crucial cellular signaling pathways.[2][4]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected 4-chloroquinoline derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast) | 8.73 | [3] |

| Bisquinoline compound 10 | MDA-MB-468 (Breast) | 7.35 | [3] |

| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 (Breast) | 8.22 | [3] |

| Compound 17 (benzenesulfonamide hybrid) | MDA-MB231 (Breast) | 26.54 µg/ml | [1] |

| Compound 17 (benzenesulfonamide hybrid) | Hela (Cervical) | 30.92 µg/ml | [1] |

| Compound 2 (acetophenone derivative) | A549-Raw (Lung) | 44.34 µg/ml | [1] |

| Compound 2 (acetophenone derivative) | Lovo (Colon) | 28.82 µg/ml | [1] |

| 4-anilinoquinazoline 10b | HCT-116 (Colon) | 2.8 | [5] |

| 4-anilinoquinazoline 10b | T98G (Glioblastoma) | 2.0 | [5] |

| 7-chloro-(4-thioalkylquinoline) derivative 73 | CCRF-CEM (Leukemia) | Varies | [4] |

| 7-chloro-(4-thioalkylquinoline) derivative 74 | CCRF-CEM (Leukemia) | Varies | [4] |

Key Signaling Pathways in Anticancer Activity

One of the proposed mechanisms for the anticancer activity of certain 4-chloroquinoline derivatives is the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell growth and survival.[1] Additionally, some derivatives have been shown to target the Adenosine A2B receptor (A2BAR), leading to cell death in cancer cells.[2]

Experimental Protocol: In Vitro Cytotoxicity Screening

The cytotoxic effects of 4-chloroquinoline derivatives are commonly evaluated using a quantitative metabolic staining assay with 3-(4,5-dimethylthiazol-2yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS).[3][4]

Methodology:

-

Cell Culture: Human cancer cell lines are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and 5% penicillin-streptomycin.

-

Cell Seeding: 5,000–10,000 cells are seeded in 100 μl of medium per well in a 96-well microtiter plate.

-

Incubation: The plate is incubated at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

-

Drug Addition: The test compounds, dissolved in DMSO, are serially diluted and added to the wells.

-

Further Incubation: The plate is incubated for an additional 48-72 hours.

-

MTS Assay: The MTS reagent is added to each well, and the plate is incubated for a further 1-4 hours. The absorbance is then read at a specific wavelength (e.g., 490 nm) using a microplate reader.

-

Data Analysis: The 50% growth inhibition (GI50 or IC50) values are calculated from dose-response curves.[3]

Antimalarial Activity: The Cornerstone of 4-Chloroquinoline Biology

The 4-aminoquinoline scaffold is central to the activity of chloroquine, a historically vital antimalarial drug.[6] Although resistance has emerged, research into new 4-chloroquinoline derivatives continues to yield potent compounds against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.[6][7]

Mechanism of Antimalarial Action

The primary mechanism of action for 4-aminoquinolines involves the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole.[8] The parasite digests hemoglobin, releasing toxic heme. To protect itself, the parasite polymerizes heme into non-toxic hemozoin crystals. Chloroquine and its analogs accumulate in the acidic food vacuole and bind to heme, preventing its detoxification and leading to a buildup of the toxic heme-drug complex, which ultimately kills the parasite.[8]

Quantitative Antimalarial Activity Data

The following table presents the in vitro antimalarial activity (EC50 or IC50 values) of various 4-chloroquinoline derivatives against P. falciparum strains.

| Compound/Derivative | P. falciparum Strain | EC50/IC50 (nM) | Reference |

| TDR42098 (4-oxo-3-carboxyl quinolone) | K1 (CQ-R) | Potent | [7] |

| TDR17516 (4-oxo-3-carboxyl quinolone) | K1 (CQ-R) | Potent | [7] |

| TDR42098 (4-oxo-3-carboxyl quinolone) | NF54 (CQ-S) | Potent | [7] |

| TDR17516 (4-oxo-3-carboxyl quinolone) | NF54 (CQ-S) | Potent | [7] |

| 4-aminoquinoline-pyrano[2,3-c]pyrazole hybrid 4b | 3D7 (CQ-S) | Nanomolar range | [9] |

| 4-aminoquinoline-pyrano[2,3-c]pyrazole hybrid 4b | K1 (CQ-R) | Nanomolar range | [9] |

| 7-(2-phenoxyethoxy)-4(1H)-quinolone derivative | Drug-resistant strains | as low as 0.15 | [10] |

Experimental Protocol: In Vitro Antimalarial Assay

The in vitro activity of 4-chloroquinoline derivatives against P. falciparum is typically assessed using a parasite lactate dehydrogenase (pLDH) assay.

Methodology:

-

Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes.

-

Drug Dilution: Test compounds are serially diluted in 96-well microtiter plates.

-

Parasite Addition: Synchronized ring-stage parasites are added to the wells.

-

Incubation: Plates are incubated for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

pLDH Assay: The assay is performed by adding a substrate and cofactor solution, and the production of lactate is measured spectrophotometrically.

-

Data Analysis: The EC50 values are determined by analyzing the dose-response curves.

Antimicrobial Activity: A Broad Spectrum of Action

Beyond their anticancer and antimalarial properties, 4-chloroquinoline derivatives have also demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.[11][12][13]

Quantitative Antimicrobial Activity Data

The following table summarizes the minimum inhibitory concentration (MIC) values of selected 4-chloroquinoline derivatives against various microbial strains.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| N-methylbenzofuro[3,2-b]quinoline derivative 8 | Vancomycin-resistant E. faecium | 4 | [11] |

| Compound 25 (quinoline derivative) | Aspergillus fumigatus | 0.98 | [11] |

| Compound 25 (quinoline derivative) | Candida albicans | 0.49 | [11] |

| Compound 25 (quinoline derivative) | Streptococcus pneumoniae | 0.49 | [11] |

| Compound 26 (quinoline derivative) | Mycobacterium tuberculosis | 0.39 | [11] |

| 4-hydroxy-2-quinolone analog 3j | Aspergillus flavus | IC50 = 1.05 | [14] |

| 7-chloroquinolin-4-yl arylhydrazone 4a | Candida albicans | 25 | [12] |

Experimental Protocol: Antimicrobial Susceptibility Testing

The antimicrobial activity of 4-chloroquinoline derivatives is commonly determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

Methodology:

-

Inoculum Preparation: A standardized suspension of the microbial strain is prepared.

-

Drug Dilution: The test compounds are serially diluted in a suitable broth medium in 96-well microtiter plates.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (temperature, time) for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

The 4-chloroquinoline core remains a highly valuable scaffold in the pursuit of new therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activity, with significant potential in the fields of oncology, malariology, and infectious diseases. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals, facilitating further exploration and optimization of this versatile chemical entity. Future work will likely focus on elucidating more detailed mechanisms of action, improving selectivity, and advancing the most promising candidates through preclinical and clinical development.

References

- 1. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

The Ascendant Pharmacophore: A Technical Guide to 4-Chloroquinoline-7-carbonitrile in Modern Drug Design

For Immediate Release

December 29, 2025

This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the emerging role of the 4-chloroquinoline-7-carbonitrile scaffold as a pharmacophore in contemporary drug design. We will explore its synthesis, derivatization, and the biological activities of its analogs, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to illuminate its potential in developing next-generation therapeutics.

Introduction: The Quinoline Core and the Significance of 7-Position Substitution

The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, famously exemplified by the antimalarial drug chloroquine, which features a 7-chloro-4-aminoquinoline core. The substitution at the 7-position of the quinoline ring has been a focal point of structure-activity relationship (SAR) studies, as it significantly modulates the compound's physicochemical properties, biological activity, and resistance profiles.

Electron-withdrawing groups at the 7-position are crucial for the antimalarial activity of 4-aminoquinolines. The introduction of a carbonitrile (cyano) group at this position offers a compelling structural variation. The cyano group's strong electron-withdrawing nature can influence the molecule's electronic properties, pKa, and potential for hydrogen bonding, thereby altering its interaction with biological targets. While extensive research exists for 7-chloro derivatives, the 7-cyano analogs present a distinct chemical space for exploration, potentially offering advantages in overcoming drug resistance and targeting novel biological pathways.

Synthesis of the Core Scaffold and Its Derivatives

The synthesis of 4-chloroquinoline-7-carbonitrile is a critical step in accessing its derivatives. It is typically prepared from a more readily available precursor, such as 4,7-dichloroquinoline. A strategic, multi-step approach is often employed to achieve the desired functionalization.

A feasible synthetic pathway involves the initial preparation of a 7-halo-4-chloroquinoline intermediate, which then undergoes cyanation, followed by nucleophilic substitution at the highly reactive 4-position.

Experimental Protocols

General Synthesis of 4-Amino-7-cyanoquinoline Derivatives

This protocol is a representative method adapted from the synthesis of related 4-aminoquinoline compounds.

-

Reaction Setup: A mixture of 4-chloroquinoline-7-carbonitrile (1.0 mmol) and the desired primary or secondary amine (2.0-3.0 mmol) is prepared. The reaction can be performed neat or in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).

-

Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80°C to 130°C and stirred continuously for 6 to 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and taken up in a suitable organic solvent like dichloromethane or ethyl acetate.

-

Purification: The organic layer is washed sequentially with 5% aqueous sodium bicarbonate solution, water, and brine. It is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel or by recrystallization to yield the desired 4-amino-7-cyanoquinoline derivative.

In Vitro Cytotoxicity Screening (MTT Assay)

This is a general protocol for assessing the cytotoxic effects of synthesized compounds on human cancer cell lines.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, MDA-MB-468) are grown in RPMI 1640 medium supplemented with 10% fetal bovine serum and 5% penicillin-streptomycin.

-

Cell Seeding: Cells are seeded into 96-well microtiter plates at a density of 5,000–10,000 cells per well in 100 µL of medium and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: The synthesized compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with the culture medium. The cells are treated with various concentrations of the compounds and incubated for 48 to 72 hours.

-

MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 4 hours. The resulting formazan crystals are dissolved in a solubilization buffer.

-

Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The concentration that causes 50% growth inhibition (GI₅₀) is calculated from dose-response curves.

Biological Activities and Structure-Activity Relationship (SAR)

While data specifically on derivatives of 4-chloroquinoline-7-carbonitrile is limited, studies on related 7-substituted quinolines provide valuable SAR insights. The cyano group at the 7-position is a strong electron-withdrawing group, which is known to influence the pKa of the quinoline ring nitrogen and any side-chain amino groups, thereby affecting drug accumulation in acidic organelles like the parasite's food vacuole.

In a study on 7-substituted 4-aminoquinolines, the 7-cyano derivatives showed that their antimalarial activity did not correlate with lipophilicity, unlike their 7-chloro counterparts. This suggests a different mechanism or set of structural requirements for optimal activity for the 7-cyano series.

Derivatives of the closely related 4-anilino-3-cyanoquinoline scaffold have been investigated as potent kinase inhibitors, targeting enzymes like EGFR, MEK, and Src kinase. This suggests that the 4-chloroquinoline-7-carbonitrile core could be a valuable starting point for developing novel kinase inhibitors.

Quantitative Data on Related Quinoline Derivatives

The following table summarizes the biological activity of some 4-aminoquinoline derivatives with various substitutions at the 7-position, highlighting the impact of this position on cytotoxicity.

| Compound | 7-Substituent | Cell Line | GI₅₀ (µM) | Reference |

| 5 | -Cl | MDA-MB-468 | 8.73 | |

| 6 | -F | MDA-MB-468 | 11.47 | |

| 7 | -CF₃ | MDA-MB-468 | 12.85 | |

| 8 | -OCH₃ | MDA-MB-468 | 14.09 |

This data is for N'-(7-substituted-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine derivatives.

Pharmacophore Model and Future Directions

Based on the available data, a hypothetical pharmacophore model for a 4-amino-7-cyanoquinoline derivative can be proposed.

The 4-chloroquinoline-7-carbonitrile scaffold represents a promising yet underexplored area in drug discovery. The unique electronic properties of the 7-cyano group warrant further investigation into its potential for developing novel therapeutics, particularly in the fields of oncology, infectious diseases, and kinase inhibition. Future research should focus on the synthesis and biological evaluation of a diverse library of derivatives to establish a comprehensive SAR and elucidate their mechanisms of action.

The Discovery of 4-Aminoquinoline-7-Carbonitrile Compounds: A Technical Guide for Drug Development Professionals

An In-depth Review of Synthesis, Biological Activity, and Therapeutic Potential

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities, most notably as an antimalarial agent. Modifications to this core structure have been a fertile ground for the discovery of new therapeutic agents with improved efficacy and novel mechanisms of action. The introduction of a carbonitrile group at the 7-position of the 4-aminoquinoline ring system represents a strategic chemical alteration aimed at modulating the electronic and physicochemical properties of the parent molecule, potentially leading to enhanced biological activity. This technical guide provides a comprehensive literature review on the discovery of 4-aminoquinoline-7-carbonitrile compounds, detailing their synthesis, known biological activities, and potential mechanisms of action for researchers, scientists, and drug development professionals.

Introduction to 4-Aminoquinolines

The 4-aminoquinoline core is a privileged structure in drug discovery, with chloroquine being the archetypal example that has served as a frontline antimalarial for decades. The mechanism of action for many 4-aminoquinoline antimalarials involves the inhibition of hemozoin biocrystallization in the malaria parasite's food vacuole, leading to a toxic buildup of free heme.[1] Beyond their antimalarial properties, 4-aminoquinoline derivatives have demonstrated a wide array of pharmacological effects, including anticancer, anti-inflammatory, and antiviral activities.[2][3]

The Rationale for 7-Position Modification

The 7-position of the quinoline ring has been a key target for chemical modification to overcome drug resistance and enhance potency. Structure-activity relationship (SAR) studies have shown that the nature of the substituent at this position significantly influences the compound's biological profile.[4] The introduction of a carbonitrile (-C≡N) group, a strong electron-withdrawing moiety, can significantly alter the electronic distribution within the quinoline ring system. This modification can impact the pKa of the quinoline nitrogen and the side chain amino group, which are crucial for drug accumulation in acidic organelles like the parasite's food vacuole or cellular lysosomes.[2][5]

Synthesis of 4-Aminoquinoline-7-Carbonitrile Compounds

The synthesis of 4-aminoquinoline-7-carbonitrile is a multi-step process that requires strategic functionalization of the quinoline core. A direct cyanation of 4-amino-7-haloquinolines can be challenging. A feasible synthetic approach commences with a suitable starting material, such as 4,7-dichloroquinoline, and proceeds through a series of reactions to introduce the cyano group at the 7-position and the amino group at the 4-position.

Experimental Protocol: A General Synthetic Approach

While a specific, detailed experimental protocol for the synthesis of a range of 4-aminoquinoline-7-carbonitrile compounds is not extensively documented in the available literature, a general methodology can be extrapolated from the synthesis of related 4-aminoquinoline analogs.[3][6] The following represents a plausible synthetic workflow:

Step 1: Synthesis of a 7-Halo-4-chloroquinoline Intermediate

The synthesis often begins with a commercially available or readily synthesized substituted aniline, which undergoes a cyclization reaction, such as the Combes quinoline synthesis or a similar method, to form the quinoline ring system. Subsequent halogenation reactions can be employed to introduce a halogen, typically bromine or iodine, at the 7-position.

Step 2: Cyanation of the 7-Position

The 7-halo-4-chloroquinoline intermediate can then undergo a cyanation reaction. A common method is the Rosenmund-von Braun reaction, which utilizes a cyanide salt, such as copper(I) cyanide, to displace the halogen at the 7-position. This reaction typically requires high temperatures and a polar aprotic solvent.

Step 3: Nucleophilic Substitution at the 4-Position

The final step involves the introduction of the amino group at the 4-position. This is achieved through a nucleophilic aromatic substitution (SNAr) reaction, where the 4-chloro-7-cyanoquinoline is reacted with an appropriate amine. The choice of amine determines the nature of the side chain at the 4-position, which is known to be critical for biological activity. This reaction is often carried out in the presence of a base and at elevated temperatures.[2]

A generalized synthetic workflow for 4-aminoquinoline-7-carbonitrile derivatives.

Biological Activity of 4-Aminoquinoline Derivatives

While specific quantitative data for 4-aminoquinoline-7-carbonitrile compounds are sparse in the reviewed literature, the biological activities of numerous other 7-substituted 4-aminoquinoline analogs provide valuable insights into their potential therapeutic applications.

Antimalarial Activity

The 4-aminoquinoline scaffold is a well-established pharmacophore for antimalarial drug design. The activity of these compounds is highly dependent on the nature of the substituent at the 7-position and the side chain at the 4-position.[4] The table below summarizes the in vitro antimalarial activity of various 7-substituted 4-aminoquinoline derivatives against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum.

| Compound ID | 7-Substituent | 4-Amino Side Chain | IC50 (nM) - CQS Strain | IC50 (nM) - CQR Strain | Reference |

| Chloroquine | -Cl | N,N-diethyl-1,4-pentanediamine | 10 | 100-500 | [7] |

| Amodiaquine | -Cl | 4-[(7-Chloro-4-quinolyl)amino]-α-(diethylamino)-o-cresol | 5-10 | 20-100 | [8] |

| Analog 1 | -OPh | N,N-diethyl-1,3-propanediamine | <50 | <50 | [4] |

| Analog 2 | -Br | N,N-diethyl-1,3-propanediamine | <50 | <50 | [4] |

| Analog 3 | -I | N,N-diethyl-1,3-propanediamine | <50 | <50 | [4] |

Note: Specific IC50 values for 4-aminoquinoline-7-carbonitrile were not available in the reviewed literature. The data presented is for illustrative purposes to highlight the impact of 7-position modifications.

Anticancer Activity

In recent years, 4-aminoquinoline derivatives have emerged as promising anticancer agents. Their proposed mechanisms of action include the inhibition of autophagy, interference with lysosomal function, and modulation of various signaling pathways, including those involving receptor tyrosine kinases like EGFR.[9][10][11] The cytotoxic activity of several 4-aminoquinoline analogs against various cancer cell lines is presented below.

| Compound ID | 7-Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| Analog A | -Cl | MCF-7 (Breast) | 0.13 (as nmol) | [10] |

| Analog B | -F | MDA-MB-468 (Breast) | <10 | [6] |

| Analog C | -Cl | HT-29 (Colon) | Moderate Activity | [12] |

| Analog D | -Cl | HepG2 (Liver) | Moderate Activity | [12] |

Note: Specific IC50 values for 4-aminoquinoline-7-carbonitrile were not available in the reviewed literature. The data presented is for illustrative purposes.

Potential Mechanisms of Action

The introduction of a 7-carbonitrile group is expected to influence the established mechanisms of action of 4-aminoquinolines and potentially confer novel activities.

Antimalarial Mechanism

The primary antimalarial mechanism of 4-aminoquinolines is the inhibition of hemozoin formation. The basic side chain of these compounds facilitates their accumulation in the acidic food vacuole of the parasite. Inside the vacuole, the quinoline ring is thought to interact with and cap the growing hemozoin crystal, preventing further polymerization of toxic free heme. The electron-withdrawing nature of the 7-carbonitrile group could modulate the affinity of the quinoline ring for heme, potentially enhancing this inhibitory activity.

Hypothesized antimalarial mechanism of 4-aminoquinoline-7-carbonitrile.

Anticancer Mechanisms

The anticancer effects of 4-aminoquinolines are multi-faceted. One proposed mechanism involves the disruption of lysosomal function. As weak bases, these compounds can accumulate in the acidic environment of lysosomes, leading to lysosomal swelling, membrane permeabilization, and the inhibition of autophagic flux, ultimately triggering apoptosis.[9]

Furthermore, some 4-aminoquinoline derivatives have been shown to inhibit receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.[5][10] The 7-carbonitrile substituent could influence the binding affinity and selectivity of these compounds for the ATP-binding pocket of such kinases.

Hypothesized anticancer mechanisms of 4-aminoquinoline-7-carbonitrile.

Conclusion and Future Directions

The discovery and development of 4-aminoquinoline-7-carbonitrile compounds represent a promising avenue for the discovery of novel therapeutic agents. While the available literature provides a solid foundation for their synthesis and suggests potential biological activities based on related analogs, further research is critically needed. Specifically, the synthesis and comprehensive biological evaluation of a library of 4-aminoquinoline-7-carbonitrile derivatives are required to elucidate their specific structure-activity relationships. Quantitative assessment of their antimalarial and anticancer activities, including the determination of IC50 values against a broad panel of parasite strains and cancer cell lines, is essential. Furthermore, detailed mechanistic studies are necessary to identify the specific signaling pathways modulated by these compounds and to validate their therapeutic potential. The insights gained from such studies will be invaluable for the rational design and development of the next generation of 4-aminoquinoline-based drugs.

References

- 1. Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities [mdpi.com]

- 2. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 3. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antimalarial activities of cyclen 4-aminoquinoline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent developments in antimalarial activities of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and in vitro antitumor activity of 4-aminoquinoline and 4-aminoquinazoline derivatives targeting EGFR tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. [The design, synthesis and anticancer activity of 4-heteroarylamino-3-cyanoquinolines as dual inhibitors of c-Src and iNOS] - PubMed [pubmed.ncbi.nlm.nih.gov]

Quinoline Derivatives: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in the field of medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of numerous clinically approved drugs and a continuous exploration for novel therapeutic agents. This technical guide provides a comprehensive overview of quinoline derivatives, focusing on their synthesis, biological activities, and the underlying molecular mechanisms, with a particular emphasis on their applications in anticancer, antimalarial, and antibacterial drug discovery.

Core Synthetic Methodologies

The construction of the quinoline core is a well-established area of organic synthesis, with several named reactions providing versatile routes to a diverse range of derivatives.

Skraup Synthesis

The Skraup synthesis is a classic and robust method for preparing quinolines, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene. The reaction is notoriously exothermic and requires careful control.

Experimental Protocol: Skraup Synthesis of Quinoline

-

Materials: Aniline, glycerol, nitrobenzene, concentrated sulfuric acid, ferrous sulfate heptahydrate.

-

Procedure:

-

In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully mix aniline (1.0 mole), glycerol (3.0 moles), and nitrobenzene (0.4 mole).

-

Slowly and with constant stirring, add concentrated sulfuric acid (100 ml).

-

Add ferrous sulfate heptahydrate (10 g) to the mixture to moderate the reaction.

-

Gently heat the mixture in an oil bath. The reaction will become exothermic. Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the mixture with water and neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.

-

Perform steam distillation to isolate the crude quinoline.

-

Separate the quinoline layer from the aqueous layer in the distillate.

-

Dry the crude quinoline over anhydrous potassium carbonate and then purify by distillation, collecting the fraction boiling at 235-237°C.

-

Friedländer Synthesis

The Friedländer synthesis offers a more direct route to substituted quinolines through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically a ketone. This reaction can be catalyzed by either acids or bases.

Experimental Protocol: Friedländer Synthesis of a Quinoline Derivative

-

Materials: o-aminoaryl aldehyde or ketone, a ketone with an α-methylene group, potassium hydroxide.

-

Procedure:

-

Dissolve the o-aminoaryl aldehyde or ketone (1 equivalent) and the ketone with an α-methylene group (1.1 equivalents) in a suitable solvent such as ethanol.

-

Add a catalytic amount of potassium hydroxide.

-

Reflux the reaction mixture for a specified time, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

-

Combes Synthesis

The Combes synthesis is utilized for the preparation of 2,4-disubstituted quinolines by the acid-catalyzed condensation of an aniline with a β-diketone.

Experimental Protocol: Combes Synthesis of a 2,4-Disubstituted Quinoline

-

Materials: Aniline, a β-diketone (e.g., acetylacetone), concentrated sulfuric acid.

-

Procedure:

-

Slowly add the aniline (1 equivalent) to the β-diketone (1 equivalent) with cooling.

-

To this mixture, add concentrated sulfuric acid dropwise while maintaining a low temperature.

-

After the addition is complete, heat the reaction mixture at a specified temperature (e.g., 100°C) for a designated period.

-

Pour the cooled reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution).

-

The precipitated product is collected by filtration, washed with water, and purified by recrystallization.

-

Diverse Pharmacological Activities

Quinoline derivatives have been extensively investigated for a wide spectrum of biological activities, with prominent examples in the fields of oncology, infectious diseases, and inflammation.

Anticancer Activity

Quinoline-based compounds represent a significant class of anticancer agents, with mechanisms of action that include the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization, as well as the induction of apoptosis.

Quantitative Data: Anticancer Activity of Quinoline Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-1,8-dione Derivative | HeLa | IC30: 1.5 | |

| 7-methyl-8-nitro-quinoline | Caco-2 | 1.87 | |

| 8-nitro-7-quinolinecarbaldehyde | Caco-2 | 0.53 | |

| 8-Amino-7-quinolinecarbaldehyde | Caco-2 | 1.14 |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

-

Materials: Human cancer cell lines, complete cell culture medium, 96-well plates, test compounds (dissolved in DMSO), MTT solution (5 mg/mL in PBS), solubilization buffer (e.g., DMSO).

-

Procedure:

-

Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the quinoline derivatives and incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.

-

Antimalarial Activity

The quinoline scaffold is central to antimalarial drug discovery, with chloroquine and mefloquine being prominent examples. These compounds often interfere with heme detoxification in the malaria parasite.

Quantitative Data: Antimalarial Activity of Quinoline Derivatives

| Compound Class | P. falciparum Strain | IC50 (nM) | Reference |

| 4'-Chloro-3-[7″-(trifluoromethyl)quinolin-4″-yl]amino-5-(substituted amino)methylbiphenyl-4-ols | Not Specified | 50 - 100 | |

| 2-Anilino 4-Amino Substituted Quinazolines | W2mef (CQR) | 25 - 35 | |

| Chloroquine | D10 (CQS) | 20 - 40 |

Experimental Protocol: In Vitro Antimalarial Assay (SYBR Green I-based)

-

Materials: Plasmodium falciparum cultures, human red blood cells, RPMI 1640 medium, SYBR Green I dye, 96-well plates.

-

Procedure:

-

Prepare serial dilutions of the test compounds in 96-well plates.

-

Add synchronized P. falciparum-infected red blood cells to each well.

-

Incubate the plates for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

After incubation, lyse the red blood cells and add SYBR Green I dye, which intercalates with the parasitic DNA.

-

Measure the fluorescence intensity using a fluorescence plate reader. The IC50 value is determined by plotting the fluorescence intensity against the drug concentration.

-

Antibacterial Activity

Quinoline derivatives, particularly the fluoroquinolones, are a major class of synthetic antibacterial agents that inhibit bacterial DNA gyrase and topoisomerase IV.

Quantitative Data: Antibacterial Activity of Quinoline Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Quinoline-sulfonamide hybrid QS3 | P. aeruginosa | 64 | |

| Quinoline-sulfonamide hybrid QS3 | E. faecalis | 128 | |

| Quinoline-sulfonamide hybrid QS3 | E. coli | 128 | |

| Quinoline-thiazole derivative 4g | E. coli (ATCC 35218) | 7.81 | |

| Quinoline-thiazole derivative 4g | E. coli (ATCC 25922) | 3.91 |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

-

Materials: Bacterial strains, Mueller-Hinton Broth (MHB), 96-well plates, test compounds.

-

Procedure:

-

Prepare a two-fold serial dilution of the test compounds in MHB in a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Targeting Key Signaling Pathways

The anticancer activity of many quinoline derivatives stems from their ability to modulate critical intracellular signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Several quinoline derivatives have been developed as inhibitors of key kinases within this pathway.

Ras/Raf/MEK/ERK Pathway

The Ras/Raf/MEK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in this pathway are common in various cancers, making it an attractive target for therapeutic intervention.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies are computational modeling techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is instrumental in rational drug design, enabling the prediction of the activity of novel compounds and the optimization of lead structures.

Experimental Workflow: QSAR Modeling

The typical workflow for a QSAR study involves several key steps, from data collection to model validation and application.

Conclusion

Quinoline and its derivatives continue to be a highly privileged scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The well-established synthetic routes, coupled with a deep understanding of their mechanisms of action against various diseases, ensure that quinolines will remain at the forefront of drug discovery research. The integration of computational methods like QSAR further enhances the potential for rational design and optimization of quinoline-based drugs with improved efficacy and safety profiles. This technical guide provides a foundational understanding for researchers and drug development professionals to further explore and exploit the vast therapeutic potential of this remarkable heterocyclic system.

Exploring the synthetic accessibility of 7-substituted quinolines.

An In-depth Technical Guide to the Synthetic Accessibility of 7-Substituted Quinolines

Introduction

The quinoline scaffold is a privileged heterocyclic motif integral to numerous compounds with significant applications in medicinal chemistry, drug development, and materials science. Its derivatives exhibit a wide spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] Among the various substituted quinolines, 7-substituted analogues are of particular interest as their substitution pattern can profoundly influence biological activity and physicochemical properties. This technical guide provides a comprehensive overview of the primary synthetic routes to access 7-substituted quinolines, offering detailed experimental protocols, quantitative data for reaction optimization, and visual diagrams of key synthetic pathways.

Core Synthetic Strategies

The synthesis of the quinoline core has been a subject of extensive research for over a century, leading to several classical named reactions. The accessibility of 7-substituted quinolines is primarily dictated by the regiochemical outcome of these cyclization reactions, often starting from appropriately substituted anilines.

Skraup and Doebner-von Miller Syntheses

The Skraup synthesis and its variation, the Doebner-von Miller reaction, are cornerstone methods for quinoline synthesis. The Skraup reaction involves heating a primary aromatic amine with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene).[2][3][4] The glycerol first dehydrates to form acrolein, which then undergoes a conjugate addition with the aniline, followed by cyclization and oxidation. The Doebner-von Miller reaction is more general, utilizing α,β-unsaturated aldehydes or ketones.[5][6]

To obtain a 7-substituted quinoline, a meta-substituted aniline is required. However, the electrophilic cyclization onto the aniline ring can occur at either the position ortho or para to the amino group, leading to a mixture of 7-substituted and 5-substituted quinoline isomers. The ratio of these isomers is a critical consideration for synthetic accessibility.

Logical Workflow for Skraup/Doebner-von Miller Synthesis

Caption: Regioselectivity in the Skraup reaction with a meta-substituted aniline.

Table 1: Regioselectivity in Skraup Synthesis of 7-Methylquinoline

| Starting Material | Reaction | Conditions | Product Ratio (7-isomer : 5-isomer) | Overall Yield | Reference |

|---|

| m-Toluidine | Skraup | Glycerol, H₂SO₄, m-nitrobenzene-sulfonate | 2 : 1 | Good |[7] |

Experimental Protocol: Synthesis of 7-Methylquinoline (Skraup Reaction) [7]

-

In a round-bottom flask, mechanically stir a mixture of m-nitrobenzene-sulfonate (135 g, 0.6 mol), glycerol (83.52 g, 0.92 mol), and m-toluidine (50.46 g, 0.47 mol).

-

Prepare a solution of 98% H₂SO₄ (273.58 g, 2.7 mol) and H₂O (61.5 g) and cool it in an ice bath.

-

Add the cooled H₂SO₄/H₂O solution drop-wise to the stirred reaction mixture. Control the exothermic reaction using an ice bath as needed.

-

After the addition is complete, heat the mixture to reflux for 3-4 hours.

-

Cool the mixture and dilute with water. Neutralize with a suitable base (e.g., NaOH solution) until alkaline.

-

Perform steam distillation to isolate the crude product mixture (7-methylquinoline and 5-methylquinoline).

-

The resulting mixture of isomers can be used for subsequent reactions, such as selective nitration, or separated by chromatography.

Friedländer Synthesis

The Friedländer synthesis is a highly versatile and direct method for producing quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or a base.[1][8][9][10] To synthesize a 7-substituted quinoline, a 4-substituted 2-aminobenzaldehyde or 4-substituted 2-aminobenzophenone is required. This method avoids the issue of 5-/7-isomer mixtures, making it a more regioselective approach.

General Mechanism of the Friedländer Synthesis

Caption: Pathway of the Friedländer synthesis for 7-substituted quinolines.

Table 2: Catalysts and Conditions for Friedländer Synthesis

| 2-Aminoaryl Carbonyl | Methylene Compound | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Aminobenzophenone | Ethyl acetoacetate | ZrCl₄ (10) | Ethanol/Water (1:1) | 60 | High (not specified) | [1] |

| 2-Aminobenzaldehyde | Ketones | Iodine | Solvent-free | Not specified | High (not specified) | [9] |

| 2-Aminobenzaldehydes | Ketones | p-Toluenesulfonic acid | Toluene | 100 | Varies |[1][8] |

Experimental Protocol: ZrCl₄-Catalyzed Friedländer Synthesis [1]

-

To a solution of 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in a 1:1 mixture of ethanol and water (10 mL), add ZrCl₄ (10 mol%).

-

Stir the reaction mixture at 60 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Combes Synthesis

The Combes synthesis produces 2,4-disubstituted quinolines from the acid-catalyzed condensation of an aniline with a β-diketone.[2][11][12] Similar to the Skraup reaction, using a meta-substituted aniline can result in a mixture of 5- and 7-substituted isomers. The regioselectivity is influenced by the steric and electronic properties of the substituents on both the aniline and the diketone.[11] For example, increasing the bulk of the R group on the diketone when using methoxy-substituted anilines tends to favor the formation of the 7-substituted (via cyclization to 2-CF₃) quinoline.[11]

Table 3: Regioselectivity Factors in Combes Synthesis

| Aniline Substituent | Diketone Substituent | Major Product Isomer | Rationale | Reference |

|---|---|---|---|---|

| Methoxy (electron-donating) | Bulky R group | 7-substituted (via 2-position) | Steric hindrance in the rate-determining annulation step | [11] |

| Chloro/Fluoro (electron-withdrawing) | Trifluoromethyl | 5-substituted (via 4-position) | Electronic effects dominating the cyclization |[11] |

Modern Synthetic Methods

Recent advances have introduced powerful new methods for synthesizing or functionalizing quinolines with high precision and efficiency.

a) C-H Activation and Functionalization

Direct C-H activation offers a highly atom-economical route to functionalize a pre-existing quinoline core. This strategy is particularly powerful for introducing substituents at the C7 position with high regioselectivity. Transition metal catalysts, such as Rhodium(III), are often employed.[13]

Workflow for C7-H Activation

Caption: General workflow for Rh(III)-catalyzed C7-H alkylation.

One reported method describes the Rh(III)-catalyzed C(7)–H alkylation of 8-aminoquinolines via metal carbene migratory insertion, which displays high functional group tolerance and exquisite site selectivity for the C7 position.[13]

b) Catalyst-Free Synthesis

In some cases, the inherent reactivity of the starting materials can be harnessed to achieve high yields without a catalyst. A notable example is the reaction of m-phenylenediamine with unsymmetric 1,3-diketones containing a trifluoromethyl group. The strong electron-withdrawing nature of the CF₃ group directs the condensation to selectively form 2,4-disubstituted 7-aminoquinolines in good yields.[14]

Experimental Protocol: Catalyst-Free Synthesis of 7-Amino-4-(trifluoromethyl)-2-phenylquinoline [14]

-

Dissolve m-phenylenediamine (1.0 mmol) and 4,4,4-trifluoro-1-phenylbutane-1,3-dione (1.0 mmol) in chloroform.

-

Heat the solution at reflux for approximately 10 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture and remove the solvent by rotary evaporation.

-

The product, a light green needle-like crystal, is often obtained in high purity (e.g., 88% yield) without the need for further purification.[14]

-

Characterization can be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.

c) Photochemical Cycloaddition

Photochemical reactions provide another avenue for quinoline synthesis. A photocyclization-elimination process using substituted benzylidenecyclopentanone oximes can afford annulated quinolines. It has been observed that substrates containing powerful electron-donating substituents on the benzylidene ring generally yield 7-substituted products in high yields.[15]

Conclusion

The synthetic accessibility of 7-substituted quinolines is diverse, ranging from classical cyclization reactions to modern, highly selective functionalization techniques.

-

Classical Methods (Skraup, Doebner-von Miller, Combes): These are robust methods for constructing the quinoline core but often suffer from a lack of regioselectivity when using meta-substituted anilines, typically yielding mixtures of 5- and 7-substituted isomers. Careful selection of substrates and reaction conditions can sometimes favor the desired 7-isomer.

-

Friedländer Synthesis: This approach offers superior regiochemical control, as the substitution pattern is pre-determined by the 4-substituted 2-aminoaryl carbonyl starting material. It is a highly reliable method for accessing specifically 7-substituted quinolines.

-

Modern Methods (C-H Activation, Catalyst-Free Reactions): These contemporary strategies provide elegant solutions for synthesizing or modifying quinolines. C-H activation allows for the direct and precise functionalization of the quinoline core at the C7 position, while specialized catalyst-free methods can offer high selectivity and operational simplicity.

For researchers and drug development professionals, the choice of synthetic route will depend on the availability of starting materials, the desired substitution pattern, and the tolerance for potential isomer separation. The Friedländer synthesis and modern C-H functionalization represent the most direct and selective pathways to pure 7-substituted quinolines.

References

- 1. benchchem.com [benchchem.com]

- 2. iipseries.org [iipseries.org]

- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 4. organicreactions.org [organicreactions.org]

- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 6. synarchive.com [synarchive.com]

- 7. brieflands.com [brieflands.com]

- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. organicreactions.org [organicreactions.org]

- 11. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 12. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01814A [pubs.rsc.org]

The Strategic Role of the Cyano Group in Modulating the Biological Activity of Quinolines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1] Among the various substitutions on the quinoline ring, the cyano (-C≡N) group has emerged as a critical pharmacophore, significantly influencing the therapeutic potential of these derivatives. Its strong electron-withdrawing nature, ability to form hydrogen bonds, and capacity to act as a bioisostere for other functional groups allow it to modulate a diverse range of biological activities. This technical guide provides an in-depth exploration of the role of the cyano group in tuning the anticancer, antimicrobial, antiviral, and anti-inflammatory properties of quinoline derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

The Cyano Group as a Key Modulator of Anticancer Activity

The introduction of a cyano group onto the quinoline scaffold has led to the development of potent anticancer agents. Cyanoquinolines have demonstrated efficacy against a multitude of cancer cell lines, often through the inhibition of critical signaling pathways involved in cell proliferation, survival, and angiogenesis.

Mechanism of Action: Kinase Inhibition

A primary mechanism by which cyanoquinolines exert their anticancer effects is through the inhibition of protein kinases, which are pivotal regulators of cellular signaling.[1] The cyano group often plays a crucial role in the binding affinity and selectivity of these inhibitors.

-

MEK (MAPKK) Inhibition: A series of 3-cyano-4-(phenoxyanilino)quinolines have been identified as potent MEK inhibitors. The cyano group is crucial for their activity, and the most potent compounds exhibit low nanomolar IC50 values against MAP kinase kinase and show significant inhibitory activity in tumor cells.[2]

-

Src Kinase Inhibition: 4-Anilino-3-cyanobenzo[g]quinolines have been developed as potent Src kinase inhibitors. Compared to their bicyclic counterparts, these tricyclic systems show enhanced activity against Src kinase, particularly when alkoxy groups are present at the 7- and 8-positions.[3]

-

c-Met Inhibition: Several 6,7-disubstituted-4-(2-fluorophenoxy)-quinoline derivatives bearing a cyano group have demonstrated potent inhibition of the c-Met receptor tyrosine kinase, with IC50 values in the nanomolar range. These compounds have shown significant antitumor activity against various cancer cell lines.

-

Dual c-Src and iNOS Inhibition: A series of 4-heterocycle amine-3-quinolinecarbonitriles have been designed as dual inhibitors of c-Src and inducible nitric oxide synthase (iNOS), both of which are key enzymes in tumorigenesis. The most potent of these compounds inhibited both enzymes with IC50 values of 0.0484 µM and 34.5 µM, respectively.[4]

Quantitative Analysis of Anticancer Activity

The anticancer potency of cyano-substituted quinoline derivatives is quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following tables summarize the reported activities of representative compounds.

| Compound Class | Target | Cancer Cell Line | IC50 (µM) |

| 3-Cyano-4-(phenoxyanilino)quinolines | MEK | Tumor Cells | Low Nanomolar |

| 4-Anilino-3-cyanobenzo[g]quinolines | Src | Tumor Cells | Potent Growth Inhibition |

| 6,7-Disubstituted-4-(2-fluorophenoxy)-quinolines | c-Met | A549, H460, HT-29, MKN-45, U87MG, SMMC-7721 | 0.022 - 0.35 |

| 4-Heterocycle amine-3-quinolinecarbonitriles | c-Src | - | 0.0484 |

| 4-Heterocycle amine-3-quinolinecarbonitriles | iNOS | - | 34.5 |

| Indole quinoline hybrids | Tubulin | K562 | 2.09 - 2.54 |

| Quinoline-2-carboxamide derivative (CP734) | PAK1 | BxPC-3 | 15.27 |

| 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | - | HepG2 | 3.3 (µg/mL) |

| 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | - | HCT-116 | 23 (µg/mL) |

| 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | - | MCF-7 | 3.1 (µg/mL) |

| 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | - | A549 | 9.96 (µg/mL) |

Modulation of Antimicrobial Activity

The cyano group also plays a significant role in the antimicrobial properties of quinoline derivatives. The introduction of a cyano group can enhance the activity against a range of bacterial and fungal pathogens.

Structure-Activity Relationship

The position of the cyano group is critical for antimicrobial activity. For instance, 2-amino-3-cyanoquinoline serves as a versatile starting material for the synthesis of novel 4-aminopyrimido[4,5-b]quinoline derivatives with potential antimicrobial effects.[5] Studies have shown that compounds incorporating a thio-function are often the most active, followed by those with an imino-function, while carbonyl-containing derivatives show less significant antimicrobial effects.[5]

Quantitative Analysis of Antimicrobial Activity

The antimicrobial efficacy of cyano-substituted quinolines is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) |

| Rhodanine incorporated quinolines | M. tuberculosis H37Ra | 1.66–9.57 |

| Quinoline-based hydroxyimidazolium hybrids | C. neoformans | 15.6 - 250 |

Role in Antiviral and Anti-inflammatory Activity

Antiviral Activity

Cyano-substituted quinolines have demonstrated potential as antiviral agents. For example, novel quinoline derivatives have been shown to inhibit the replication of Dengue Virus Serotype 2.[6][7] Furthermore, certain quinoline derivatives have shown activity against a broad spectrum of RNA viruses, including Bovine Viral Diarrhea Virus (BVDV), with some compounds acting as potent inhibitors of the viral RNA-dependent RNA polymerase (RdRp).[8]

| Compound Class | Virus | Activity Metric |

| Quinoline derivatives | Dengue Virus Serotype 2 | Inhibit viral replication |

| bis-triazoloquinoline, imidazoquinolines, pyridoquinoxalines | BVDV | EC50: 1-5 µM |

| Imidazoquinoline | HCV | EC50: 3.1 µM |

| Synthesized quinoline derivative | RSV | EC50: 8.6 µg/mL |

| Synthesized quinoline derivative | YFV | EC50: 3.5 µg/mL |

Anti-inflammatory Activity

The cyano group can also contribute to the anti-inflammatory properties of quinolines. These compounds can target key inflammatory mediators and pathways. For instance, quinoline derivatives have been developed as inhibitors of phosphodiesterase 4 (PDE4), TNF-α converting enzyme (TACE), and cyclooxygenase (COX), with their activity being dependent on the nature and position of the substituents on the quinoline ring.[9]

Experimental Protocols

MTT Assay for Cytotoxicity

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.[2][10]

Materials:

-

Desired cancer cell lines

-

Culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

-

Test compounds (cyanoquinoline derivatives) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., anhydrous DMSO)

-

96-well flat-bottom cell culture plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium and incubate overnight.[11]

-

Compound Treatment: Remove the medium and add 100 µL of medium containing various concentrations of the test compounds. Include vehicle and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[11]

-

MTT Incubation: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C in the dark.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against compound concentration.[11]

In Vitro Kinase Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a purified kinase.

Materials:

-

Purified recombinant kinase (e.g., MEK, Src, c-Met)

-

Kinase buffer

-

Peptide substrate

-

ATP solution

-

Test compound (cyanoquinoline derivative)

-

Detection system (e.g., ADP-Glo™ Kinase Assay Kit)

-

384-well plates

Procedure:

-

Compound Dilution: Prepare serial dilutions of the test compound in kinase buffer.

-

Assay Plate Setup: In a 384-well plate, add the diluted test compound or DMSO (vehicle control).

-

Enzyme Addition: Add the diluted kinase to the wells.

-

Reaction Initiation: Add a mixture of the peptide substrate and ATP to start the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol.

-

Data Acquisition: Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value by plotting the percentage inhibition against the logarithm of the inhibitor concentration.

Broth Microdilution for Antimicrobial Susceptibility Testing

This is the gold standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13]

Materials:

-

96-well microtiter plates

-

Sterile culture broth (e.g., Mueller-Hinton Broth for bacteria)

-

Test compound (cyanoquinoline derivative)

-

Microbial culture

-

0.5 McFarland turbidity standard

Procedure:

-

Inoculum Preparation: Prepare a microbial suspension in sterile broth and adjust the turbidity to match a 0.5 McFarland standard. Further dilute to achieve the desired final inoculum concentration.[13]

-

Compound Dilution: Perform serial two-fold dilutions of the test compound in the culture broth directly in the microtiter plate.[13]

-

Inoculation: Add the prepared microbial inoculum to each well. Include positive (inoculum without compound) and negative (broth only) controls.[13]

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[13]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[13]

Visualizations

Caption: General workflow for the synthesis and biological evaluation of cyanoquinoline derivatives.

Caption: Inhibition of the MAPK/ERK signaling pathway by a 3-cyanoquinoline MEK inhibitor.

Caption: Structure-activity relationship (SAR) summary for 4-anilino-3-cyanoquinoline derivatives.

Conclusion

The cyano group is a versatile and powerful modulator of the biological activity of quinoline derivatives. Its incorporation has led to the discovery and development of potent anticancer, antimicrobial, antiviral, and anti-inflammatory agents. The electron-withdrawing properties and hydrogen bonding capabilities of the cyano group are often crucial for high-affinity interactions with biological targets, such as the active sites of kinases. A thorough understanding of the structure-activity relationships of cyano-substituted quinolines, supported by robust experimental evaluation, will continue to drive the design of novel and more effective therapeutic agents based on this remarkable scaffold.

References

- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 2. benchchem.com [benchchem.com]

- 3. bellbrooklabs.com [bellbrooklabs.com]

- 4. Frontiers | Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development [frontiersin.org]

- 5. benchchem.com [benchchem.com]

- 6. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quinoline tricyclic derivatives. Design, synthesis and evaluation of the antiviral activity of three new classes of RNA-dependent RNA polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Methodological & Application

Synthesis protocol for 4-Chloroquinoline-7-carbonitrile from 4,7-dichloroquinoline.

An In-Depth Guide to the Synthesis of 4-Chloroquinoline-7-carbonitrile from 4,7-Dichloroquinoline

Introduction: A Strategic Approach to a Valuable Intermediate

4-Chloroquinoline-7-carbonitrile is a key heterocyclic building block in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure, famously forming the core of antimalarial drugs like chloroquine.[1] The introduction of a carbonitrile group at the 7-position offers a valuable handle for further chemical modification and can significantly alter the electronic properties and biological activity of the resulting molecules.

However, the synthesis of this target compound from the readily available starting material, 4,7-dichloroquinoline, is not a straightforward, one-step conversion. The primary challenge lies in the inherent differential reactivity of the two chlorine atoms. The chlorine at the C4 position is substantially more reactive towards nucleophilic aromatic substitution (SNAr) than the chlorine at the C7 position, due to the electron-withdrawing effect of the adjacent ring nitrogen.[2] Consequently, a direct reaction with a cyanide source would overwhelmingly yield the undesired 4-cyano-7-chloroquinoline isomer.

This guide, designed for researchers and drug development professionals, eschews a simplistic, non-selective approach. Instead, we present a robust and scientifically validated three-step strategy that leverages this differential reactivity to achieve the desired regiochemistry. This method involves:

-

Selective functionalization of the highly reactive C4 position to form a stable intermediate.

-

Palladium-catalyzed cyanation at the less reactive C7 position.

-

Restoration of the chloro group at the C4 position to yield the final product.

This protocol emphasizes not just the "how" but the "why," providing a trustworthy and reproducible pathway to 4-chloroquinoline-7-carbonitrile.

The Challenge of Regioselective Functionalization

The core of the synthetic problem is the electronic nature of the 4,7-dichloroquinoline molecule. The nitrogen atom in the quinoline ring exerts a powerful electron-withdrawing influence, which is most strongly felt at the adjacent (alpha) and para positions. This makes the C4-chloro substituent significantly more labile and susceptible to nucleophilic attack than the C7-chloro substituent. This reactivity pattern holds true for both classical SNAr reactions and many modern palladium-catalyzed cross-coupling reactions.[3][4]

A naive attempt at direct cyanation, for instance using sodium cyanide in a polar aprotic solvent, would lead to the rapid and preferential displacement of the C4 chlorine, as depicted below.

Caption: The undesired outcome of a direct nucleophilic substitution.

To overcome this, a strategic blocking/functionalization sequence is the most logical and effective approach.

Validated Three-Step Synthetic Workflow

Our proposed synthesis circumvents the regioselectivity issue by temporarily converting the C4-chloro group into a less reactive functional group. This allows for the selective cyanation at C7, after which the C4-chloro group is regenerated.

Caption: The strategic three-step workflow for the synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis of 7-Chloro-4-quinolinol (Intermediate I)

-

Rationale: This step exploits the high reactivity of the C4-chloro group to selectively replace it with a hydroxyl group via acid-catalyzed hydrolysis. The resulting 4-quinolinol is significantly less reactive at this position, effectively protecting it.

-

Materials:

-

4,7-Dichloroquinoline

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Sodium Hydroxide (NaOH) solution (e.g., 10% w/v)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 4,7-dichloroquinoline (1 equivalent) in a 1:1 mixture of concentrated HCl and deionized water.

-

Heat the mixture to reflux (approx. 100-110 °C). The suspension will gradually dissolve to form a clear solution.

-

Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Cool the reaction mixture to room temperature, then further cool in an ice bath.

-

Slowly neutralize the acidic solution by adding aqueous NaOH solution dropwise with vigorous stirring. The product will precipitate as a solid. Adjust the final pH to approximately 7-8.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the filter cake thoroughly with cold deionized water to remove any residual salts.

-

Dry the product (7-chloro-4-quinolinol) under vacuum to a constant weight. The product is typically a white to off-white solid and can be used in the next step without further purification.

-

Protocol 2: Synthesis of 4-Hydroxyquinoline-7-carbonitrile (Intermediate II)

-

Rationale: With the C4 position blocked, the C7-chloro group is now the target for functionalization. A palladium-catalyzed cyanation is an effective method for converting aryl chlorides to nitriles.[5][6] Zinc cyanide is often preferred as a cyanide source due to its lower toxicity and ability to mitigate catalyst poisoning compared to alkali metal cyanides.[5]

-

!!! CRITICAL SAFETY WARNING !!! This protocol uses highly toxic cyanide compounds. All operations must be performed in a certified chemical fume hood by trained personnel. Never work alone. Ensure a cyanide antidote kit and emergency procedures are immediately accessible.[2][7][8]

-

Materials & Reagents:

| Reagent/Material | Molar Eq. | Purpose |

| 7-Chloro-4-quinolinol (Intermediate I) | 1.0 | Substrate |

| Zinc Cyanide (Zn(CN)₂) | 0.6 - 0.8 | Cyanide Source |

| Palladium Catalyst (e.g., Pd₂(dba)₃) | 0.02 - 0.05 | Catalyst |

| Phosphine Ligand (e.g., Xantphos) | 0.04 - 0.10 | Stabilizes catalyst, promotes reaction |

| Anhydrous Solvent (e.g., DMF, DMAc) | - | Reaction Medium |

| Inert Gas (Nitrogen or Argon) | - | Prevents oxidation of catalyst |

-

Procedure:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 7-chloro-4-quinolinol (1 eq.), zinc cyanide (0.7 eq.), palladium catalyst (e.g., Pd₂(dba)₃, 0.025 eq.), and ligand (e.g., Xantphos, 0.05 eq.).

-

Seal the flask, then evacuate and backfill with inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

-

Add anhydrous, degassed solvent (e.g., DMF) via syringe.

-

Heat the reaction mixture to 120-140 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction may take 12-24 hours.

-

Upon completion, cool the mixture to room temperature.

-

Dilute the dark mixture with a solvent like ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

-

Wash the organic filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-hydroxyquinoline-7-carbonitrile as a solid.

-

Protocol 3: Synthesis of 4-Chloroquinoline-7-carbonitrile (Final Product)

-

Rationale: This final step regenerates the C4-chloro group. Phosphorus oxychloride (POCl₃) is a standard and highly effective reagent for converting quinolinols and other heterocyclic hydroxyl compounds into their corresponding chlorides.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize evolving HCl gas), place 4-hydroxyquinoline-7-carbonitrile (1 eq.).

-

Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents, used in excess as the solvent) in a fume hood.

-

Heat the mixture to reflux (approx. 105-110 °C) with magnetic stirring for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

CAUTION: Exothermic reaction. Very slowly and carefully, pour the reaction mixture onto crushed ice with vigorous stirring in a large beaker. This will quench the excess POCl₃.

-

Once the quench is complete, neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or other suitable base until the pH is ~8.

-

Extract the aqueous mixture three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield pure 4-chloroquinoline-7-carbonitrile.

-

Critical Safety and Handling of Cyanide Reagents